3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide
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Overview
Description
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is a complex organic compound that features a phenyl group, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For example, the synthesis might involve:
Formation of the pyrrolidine intermediate: This can be achieved by reacting a suitable amine with a halogenated pyrrolidine derivative.
Thiophene ring introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final coupling and amide formation: The final step involves coupling the phenyl group with the pyrrolidine-thiophene intermediate, followed by the formation of the amide bond through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)propanamide: Lacks the thiophene ring, which might affect its binding properties and reactivity.
3-phenyl-N-(2-(thiophen-3-yl)ethyl)propanamide: Lacks the pyrrolidine ring, potentially altering its biological activity and chemical stability.
Uniqueness
The presence of both the pyrrolidine and thiophene rings in 3-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide provides a unique combination of structural features that can enhance its binding affinity, specificity, and overall reactivity compared to similar compounds.
Properties
IUPAC Name |
3-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(9-8-16-6-2-1-3-7-16)20-14-18(17-10-13-23-15-17)21-11-4-5-12-21/h1-3,6-7,10,13,15,18H,4-5,8-9,11-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDRLTOQSBHOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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